N1-(2,3-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2,3-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features an oxalamide core, which is a functional group derived from oxalic acid, linked to two distinct aromatic and heterocyclic moieties. The presence of these diverse structural elements makes it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,3-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide typically involves the following steps:
Formation of the Oxalamide Core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions to form the oxalamide linkage.
Attachment of Aromatic and Heterocyclic Groups: The aromatic (2,3-dimethylphenyl) and heterocyclic (1-methyl-1,2,3,4-tetrahydroquinolin-6-yl) groups are introduced through nucleophilic substitution reactions, often using corresponding amines or halides.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic and heterocyclic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxalamide core or the aromatic rings, potentially yielding amines or reduced aromatic compounds.
Substitution: The aromatic and heterocyclic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products: The major products depend on the specific reactions and conditions but can include various substituted derivatives, oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N1-(2,3-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary but often involve binding to active sites or altering protein conformation.
Chemical Reactivity: The compound’s reactivity is influenced by the electronic properties of its aromatic and heterocyclic rings, as well as the oxalamide core, which can participate in various chemical transformations.
Comparison with Similar Compounds
N1-(2,3-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea: Similar structure but with a urea core instead of oxalamide.
N1-(2,3-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate: Features a carbamate group, offering different reactivity and biological properties.
Uniqueness: N1-(2,3-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is unique due to its oxalamide core, which imparts distinct chemical and biological properties compared to similar compounds with urea or carbamate cores. This uniqueness can be leveraged in designing new materials or drugs with specific desired properties.
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-15-6-4-8-19(16(15)2)24-22(27)21(26)23-12-11-17-9-10-20-18(14-17)7-5-13-25(20)3/h4,6,8-10,14H,5,7,11-13H2,1-3H3,(H,23,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUJKRMFTDYHDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.